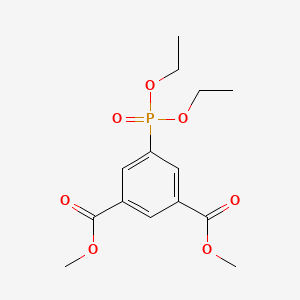
Dimethyl 5-(Diethoxyphosphoryl)isophthalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 5-(Diethoxyphosphoryl)isophthalate is an organic compound with the molecular formula C14H19O7P It is a derivative of isophthalic acid, where the carboxyl groups are esterified with methanol and a diethoxyphosphoryl group is attached to the aromatic ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 5-(Diethoxyphosphoryl)isophthalate typically involves the esterification of isophthalic acid with methanol in the presence of a catalyst, followed by the introduction of the diethoxyphosphoryl group. The reaction conditions often require controlled temperatures and the use of specific reagents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. The use of efficient catalysts and optimized reaction conditions are crucial to achieve high throughput and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl 5-(Diethoxyphosphoryl)isophthalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the diethoxyphosphoryl group to other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Dimethyl 5-(Diethoxyphosphoryl)isophthalate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of polymers, coatings, and other materials.
Mecanismo De Acción
The mechanism by which Dimethyl 5-(Diethoxyphosphoryl)isophthalate exerts its effects involves interactions with specific molecular targets. The diethoxyphosphoryl group can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The pathways involved may include signal transduction and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl Isophthalate: A simpler ester of isophthalic acid without the diethoxyphosphoryl group.
Diethyl Isophthalate: Another ester of isophthalic acid with ethyl groups instead of methyl groups.
Dimethyl Terephthalate: An ester of terephthalic acid, which is an isomer of isophthalic acid.
Uniqueness
Dimethyl 5-(Diethoxyphosphoryl)isophthalate is unique due to the presence of the diethoxyphosphoryl group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where other similar compounds may not be suitable.
Propiedades
Fórmula molecular |
C14H19O7P |
|---|---|
Peso molecular |
330.27 g/mol |
Nombre IUPAC |
dimethyl 5-diethoxyphosphorylbenzene-1,3-dicarboxylate |
InChI |
InChI=1S/C14H19O7P/c1-5-20-22(17,21-6-2)12-8-10(13(15)18-3)7-11(9-12)14(16)19-4/h7-9H,5-6H2,1-4H3 |
Clave InChI |
ADLZUSILRLNZMP-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(C1=CC(=CC(=C1)C(=O)OC)C(=O)OC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



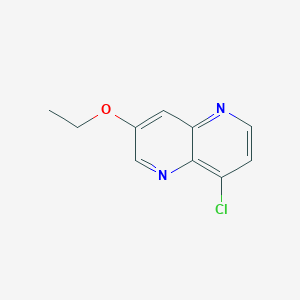
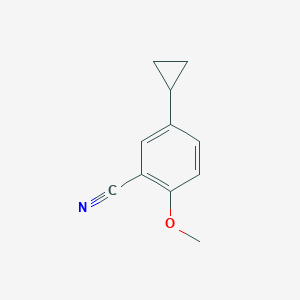
![2-[[3-(2-Benzimidazolyl)-2-pyridyl]thio]-N-(2,3-dichlorophenyl)acetamide](/img/structure/B13698887.png)
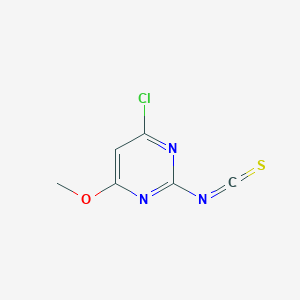
![tert-butyl 4-(methyl(1H-pyrrolo[3,2-b]pyridin-5-yl)amino)piperidine-1-carboxylate](/img/structure/B13698898.png)
![6-Chloro-3-(methoxymethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13698903.png)

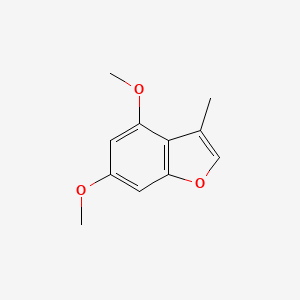
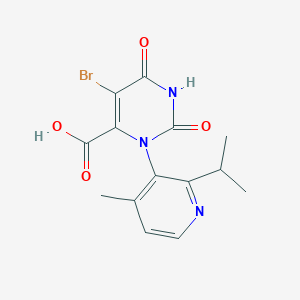
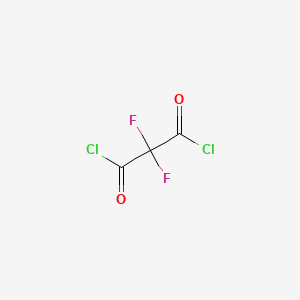
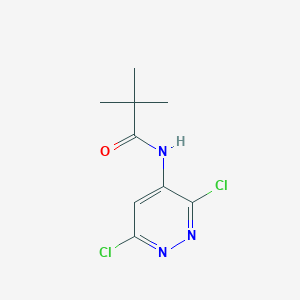
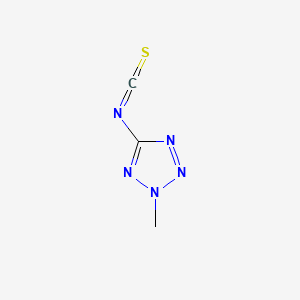
![Tert-butyl 7-fluoro-1-oxo-spiro[indane-2,4'-piperidine]-1'-carboxylate](/img/structure/B13698942.png)
